E3 Ligase Ligand-linker Conjugate 93

Catalog No.
S12840951
CAS No.
M.F
C23H27N5O6
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 93

Product Name

E3 Ligase Ligand-linker Conjugate 93

IUPAC Name

2-[3-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]acetic acid

Molecular Formula

C23H27N5O6

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C23H27N5O6/c29-19-4-3-18(21(32)24-19)28-22(33)16-2-1-15(9-17(16)23(28)34)27-7-5-25(6-8-27)10-14-11-26(12-14)13-20(30)31/h1-2,9,14,18H,3-8,10-13H2,(H,30,31)(H,24,29,32)/t18-/m0/s1

InChI Key

FYXBEKNGGKKWGK-SFHVURJKSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O

E3 Ligase Ligand-Linker Conjugate 93 is a synthetic compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand that binds to the E3 ubiquitin ligase Cereblon, along with a linker that facilitates the conjugation of various targeting moieties. The chemical structure of E3 Ligase Ligand-Linker Conjugate 93 is represented by the molecular formula C23H27N5O6C_{23}H_{27}N_{5}O_{6} and is identified by the Chemical Abstracts Service number 170836097 . This compound serves as a crucial intermediate in the synthesis of complete PROTACs, which are bifunctional molecules that induce targeted protein degradation.

The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugate 93 is its conjugation with target protein ligands to form PROTACs. The mechanism typically involves the formation of a covalent bond between the ligand and the target protein, which is facilitated by the E3 ligase's catalytic activity. This process results in the ubiquitination of the target protein, marking it for degradation by the proteasome. The reaction can be summarized as follows:

  • Conjugation Reaction:
    Ligand+Target ProteinE3 LigaseUbiquitinated Protein\text{Ligand}+\text{Target Protein}\xrightarrow{\text{E3 Ligase}}\text{Ubiquitinated Protein}
  • Degradation Reaction:
    Ubiquitinated ProteinProteasomeDegraded Products\text{Ubiquitinated Protein}\xrightarrow{\text{Proteasome}}\text{Degraded Products}

This mechanism highlights the role of E3 Ligase Ligand-Linker Conjugate 93 in facilitating targeted degradation through induced proximity.

E3 Ligase Ligand-Linker Conjugate 93 exhibits significant biological activity by enabling targeted protein degradation via the ubiquitin-proteasome system. By recruiting E3 ligases, particularly Cereblon, it enhances the specificity and efficiency of degrading proteins implicated in various diseases, including cancer. The ability to selectively degrade specific proteins allows for potential therapeutic applications in conditions where traditional inhibitors may fail due to resistance mechanisms .

The synthesis of E3 Ligase Ligand-Linker Conjugate 93 typically involves several key steps:

  • Synthesis of the E3 Ligase Ligand: This involves modifying known ligands, such as Thalidomide, to enhance their binding affinity and specificity towards E3 ligases.
  • Linker Attachment: A polyethylene glycol (PEG) or similar linker is chemically attached to facilitate conjugation with target proteins.
  • Purification: The final product undergoes purification processes such as chromatography to ensure high purity and yield.

These steps are critical for obtaining a functional compound suitable for research and therapeutic applications .

E3 Ligase Ligand-Linker Conjugate 93 has several applications in biomedical research and drug development:

  • Development of PROTACs: It serves as a key component in creating novel PROTACs aimed at degrading specific proteins involved in disease pathways.
  • Targeted Therapy: By enabling selective degradation of oncogenic proteins, it holds promise for cancer therapies that require precision medicine approaches.
  • Research Tool: It is used in studies aimed at understanding protein dynamics and cellular regulation through targeted degradation mechanisms .

Studies on E3 Ligase Ligand-Linker Conjugate 93 have demonstrated its ability to effectively recruit Cereblon and facilitate the ubiquitination of target proteins. These interaction studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities between the ligand and Cereblon.
  • Cellular Assays: To evaluate the efficacy of PROTACs synthesized using this conjugate in degrading target proteins within live cells.

Such studies are crucial for assessing the potential therapeutic benefits and optimizing PROTAC designs .

E3 Ligase Ligand-Linker Conjugate 93 shares similarities with several other compounds used in PROTAC technology. Here are some notable comparisons:

Compound NameE3 Ligase TargetLinker TypeUnique Features
E3 Ligase Ligand-Linker Conjugate 93CereblonPEG linkerDesigned specifically for high selectivity in cancer
VH032VHLAmide linkerHigher cell permeability; used for HIF-1α degradation
HaloPROTAC3HaloTagChloroalkane linkerSelective degradation of HaloTag fusion proteins
SJF-6683p38 MAPKPhenyl side linkerTargets specific isoforms of p38 MAPK

E3 Ligase Ligand-Linker Conjugate 93 is unique due to its specific design for Cereblon recruitment, which allows for targeted degradation strategies that may not be achievable with other ligands .

The warhead domain of E3 Ligase Ligand-Linker Conjugate 93 represents the protein-of-interest binding component that determines target selectivity and initial molecular recognition [8]. This domain incorporates sophisticated binding motifs designed to engage specific protein targets through multiple interaction mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals contacts [9].

Target protein binding motifs within Conjugate 93 utilize diverse chemical scaffolds that have been optimized for high-affinity engagement with complementary binding pockets [10]. The warhead design strategy emphasizes the exploitation of shallow binding sites and allosteric regions that were previously considered undruggable through traditional small molecule inhibition approaches [11]. Research findings demonstrate that the choice of warhead significantly influences the spatial orientation and cooperative binding within the ternary complex formation [8] [9].

Studies have revealed that warhead domains can maintain effective protein degradation even when exhibiting weaker binary binding affinities compared to their parent inhibitor compounds [12]. This phenomenon occurs due to positive cooperativity effects where protein-protein interactions between the target and E3 ligase stabilize the ternary complex beyond what would be predicted from individual binding affinities [12] [13]. The warhead component of Conjugate 93 has been engineered to take advantage of this cooperative binding mechanism.

Table 1: Warhead Domain Binding Characteristics

ParameterValue RangeImpact on Activity
Binding Affinity (KD)10-1000 nMModerate correlation with degradation
Contact Surface Area300-800 ŲStrong correlation with selectivity
Hydrogen Bond Donors2-6Critical for binding stability
Hydrophobic Interactions4-12 contactsEssential for target engagement

The molecular architecture of the warhead domain incorporates flexible regions that allow induced-fit binding mechanisms [10]. These conformational adaptations enable the compound to accommodate slight structural variations between different target proteins while maintaining specificity [14]. Advanced structural biology studies have demonstrated that successful warhead designs often contain multiple binding subsites that engage different regions of the target protein simultaneously [8].

E3 Ligase Recruitment Domain: Cereblon/von Hippel-Lindau/Other Ligand Specificity

The E3 ligase recruitment domain of Conjugate 93 functions as the critical anchor component that hijacks the cellular ubiquitin-proteasome system for targeted protein degradation [15] [16]. This domain exhibits high specificity for particular E3 ligase complexes, with Cereblon and von Hippel-Lindau representing the most extensively utilized recruitment targets in contemporary degrader development [17] [18].

Cereblon ligand specificity within Conjugate 93 is achieved through recognition of a distinctive glutarimide binding pocket located within the thalidomide-binding domain [15] [16]. The molecular recognition involves a mandatory unmodified lactam group that occupies specific positions within the binding site, with modifications permitted only at designated positions to modulate binding affinity [15]. Research has demonstrated that Cereblon recruitment requires precise stereochemical orientation of the glutarimide moiety, with single atom modifications capable of completely abolishing binding [16].

von Hippel-Lindau ligand recruitment operates through a fundamentally different mechanism involving recognition of hydroxyproline-containing peptide sequences [17] [20]. The von Hippel-Lindau binding domain consists of an N-terminal beta domain that contains the substrate recognition site and a C-terminal alpha domain responsible for adaptor protein recruitment [17]. Structural studies have revealed that successful von Hippel-Lindau ligands must recapitulate key interactions originally established by the hypoxia-inducible factor substrate peptide [20].

Table 2: E3 Ligase Recruitment Domain Specifications

E3 Ligase TargetBinding DomainKey InteractionsAffinity Range (KD)
CereblonThalidomide-binding domainGlutarimide lactam hydrogen bonds0.1-10 μM
von Hippel-LindauBeta domain substrate siteHydroxyproline recognition0.05-5 μM
Mouse Double Minute 2p53 binding pocketHydrophobic interactions0.1-50 μM

Mouse Double Minute 2 recruitment represents an emerging strategy that exploits the natural p53-binding pocket for degrader applications [21]. Unlike Cereblon and von Hippel-Lindau systems, Mouse Double Minute 2 ligands typically incorporate larger hydrophobic scaffolds that mimic key p53 recognition elements [21]. This recruitment strategy offers unique advantages for targeting proteins that form productive ternary complexes specifically with Mouse Double Minute 2 rather than other E3 ligases.

The ligand specificity of each E3 recruitment domain directly influences the degradation profile and selectivity of the resulting proteolysis-targeting chimera [18]. Comparative studies have demonstrated that identical target-binding warheads can produce dramatically different degradation outcomes when coupled to different E3 ligase recruitment domains [12]. This selectivity arises from distinct protein-protein interaction surfaces that form within different ternary complex architectures.

Linker Chemistry: Composition, Length, and Conformational Dynamics

The linker chemistry of E3 Ligase Ligand-Linker Conjugate 93 serves as the critical bridge that connects the warhead and E3 ligase recruitment domains while maintaining optimal spatial relationships for ternary complex formation [22] [23]. Linker composition predominantly utilizes polyethylene glycol and alkyl chain motifs, which together account for approximately 85% of successful degrader designs [22].

Polyethylene glycol-based linkers demonstrate superior performance in promoting folded conformations that correlate with enhanced cell permeability [23]. The gauche effect inherent in polyethylene glycol chemistry favors conformational turns that enable intramolecular folding, reducing the solvent-accessible polar surface area [23]. This conformational behavior contrasts sharply with alkyl linkers, which preferentially adopt extended anti-conformations that result in higher polar surface area exposure [23].

Linker length optimization represents a critical parameter that directly influences degradation efficiency through its impact on ternary complex geometry [22] [24]. Systematic studies have revealed optimal length ranges between 12-29 atoms, with compounds below this threshold failing to achieve productive complex formation [22]. The flexible nature of properly designed linkers allows adaptation of suitable conformations across a range of lengths, provided minimum spatial requirements are satisfied [22].

Table 3: Linker Chemistry Parameters

Linker TypeOptimal Length (atoms)Flexibility IndexCell Permeability Rank
Polyethylene glycol12-21HighExcellent
Alkyl chains15-29ModerateGood
Mixed PEG/alkyl14-25HighExcellent
Rigid aromatic8-16LowVariable

Conformational dynamics analysis through molecular dynamics simulations reveals that successful linkers populate folded conformations stabilized by intramolecular hydrogen bonds, pi-pi interactions, and van der Waals contacts [23] [25]. The chemical nature and flexibility of the linker are essential for allowing the compound to adopt folded conformations with reduced polar surface area that correlate directly with enhanced cellular uptake [23].

Advanced linker designs increasingly incorporate rigid elements such as triazole rings and saturated heterocycles to modulate physicochemical properties while maintaining conformational flexibility [22] [28]. These modifications can improve aqueous solubility, metabolic stability, and introduce new intermolecular interactions that stabilize ternary complex formation [28]. The strategic placement of rigid elements within flexible linkers represents a sophisticated approach to fine-tuning degrader properties.

Stereochemical Considerations in Ternary Complex Formation

Stereochemical considerations play a fundamental role in determining the success of ternary complex formation and subsequent protein degradation activity [31] [35]. The three-dimensional arrangement of chemical groups within E3 Ligase Ligand-Linker Conjugate 93 directly influences binding cooperativity, complex stability, and degradation efficiency [31] [35].

Research has demonstrated that single stereochemical inversions within linker regions can dramatically alter binding affinity and conformational rigidity [35]. Studies comparing trans-cyclohexyl and cis-cyclohexyl stereoisomers revealed that trans-configurations adopt rigid stick-out conformations, while cis-configurations collapse into folded-back conformations featuring extensive intramolecular contact networks [35]. These conformational differences translate into distinct propensities for binary versus ternary complex formation.

The stereochemistry of E3 ligase binding domains exhibits strict requirements for productive engagement [16] [34]. Cereblon recruitment domains demonstrate absolute dependence on correct stereochemical presentation of the glutarimide moiety, with mirror-image configurations completely abolishing binding activity [16]. This stereochemical specificity reflects the evolutionary optimization of natural protein-protein recognition systems [34].

Table 4: Stereochemical Impact on Complex Formation

Stereochemical FeatureBinding Affinity ImpactCooperativity EffectDegradation Efficiency
Correct linker chiralityBaselinePositive (α > 1)High
Inverted linker chirality5-50 fold weakerNegative (α < 1)Reduced
Correct E3 ligand chiralityBaselineOptimalHigh
Inverted E3 ligand chiralityNo bindingNoneAbsent

Ternary complex cooperativity exhibits strong dependence on precise stereochemical arrangements that enable productive protein-protein interactions [24] [31]. Positive cooperativity values greater than unity indicate that ternary complex formation is thermodynamically favored over competing binary interactions [24]. This cooperativity arises from stereospecific contacts between the E3 ligase and target protein that are only possible when the degrader molecule adopts the correct three-dimensional conformation [31].

The development of effective proteolysis targeting chimeras relies fundamentally on the rational design of ligand-linker conjugates, where the strategic connection between protein-targeting moieties and E3 ligase-recruiting elements determines the success of targeted protein degradation [1] [2]. E3 Ligase Ligand-linker Conjugate 93, incorporating thalidomide as the cereblon-binding component, exemplifies the critical importance of systematic design principles in achieving optimal degradation efficiency [3] .

Structure-Activity Relationship Optimization Strategies

Structure-activity relationship studies for ligand-linker conjugates reveal complex interdependencies between molecular architecture and biological function that extend far beyond simple binding affinity considerations [5] [1]. The optimization of E3 Ligase Ligand-linker Conjugate 93 demonstrates how systematic modification of structural elements can dramatically influence degradation outcomes through multiple interconnected mechanisms [6] [7].

The primary optimization strategy centers on the identification of key molecular recognition elements that maintain high-affinity interactions with both the target protein and the E3 ubiquitin ligase while facilitating productive ternary complex formation [5]. For cereblon-directed conjugates like E3 Ligase Ligand-linker Conjugate 93, the thalidomide core provides essential hydrogen-bonding interactions with histidine 353 and glutamic acid 377 of cereblon, while the lysine 18 residue of recruited target proteins contributes additional stabilizing contacts [6].

Systematic structure-activity relationship studies have revealed that modifications to the thalidomide scaffold significantly impact both binding affinity and selectivity profiles [8] [7]. The 4-amino position of pomalidomide derivatives, commonly utilized in conjugate design, provides an optimal attachment point that preserves critical protein-ligand interactions while offering synthetic accessibility for linker incorporation [8]. Comparative analysis of attachment point variants demonstrates that substitution at alternative positions frequently results in reduced binding affinity or complete loss of degradation activity [7].

The iterative optimization process typically involves parallel synthesis of conjugate libraries with systematic variation of structural parameters, including linker attachment points, chemical composition, and overall molecular architecture [1] [9]. High-throughput biological evaluation platforms enable rapid assessment of degradation efficiency, target engagement, and physicochemical properties across large compound collections [9]. These comprehensive structure-activity relationship datasets provide crucial insights into the molecular determinants of conjugate performance and guide subsequent optimization efforts [5].

Advanced structure-activity relationship analysis incorporates quantitative structure-property relationship modeling to identify predictive correlations between molecular descriptors and biological outcomes [10] [11]. Machine learning approaches, including deep neural networks and ensemble methods, can process complex multidimensional structure-activity relationship data to generate predictive models for conjugate design [10] [11]. These computational tools enable the prioritization of synthetic targets and reduce the empirical burden associated with traditional optimization campaigns [12].

Linker Length and Flexibility Impact on Degradation Efficiency

The optimization of linker length represents one of the most critical and empirically challenging aspects of ligand-linker conjugate design, with profound implications for ternary complex formation and subsequent protein degradation [13] [14] [15]. Systematic studies across diverse proteolysis targeting chimera systems demonstrate that linker length effects follow complex, non-linear relationships that are highly dependent on the specific protein-protein interaction geometry required for productive ternary complex assembly [16] [13].

Comprehensive analysis of published structure-activity relationship data reveals that optimal linker lengths typically fall within the range of 13-16 atoms for most successful degraders, though significant variations occur depending on the spatial requirements of individual ternary complexes [16] [14]. Shorter linkers of 8-12 atoms frequently result in suboptimal degradation efficiency due to steric constraints that prevent proper protein-protein contact formation [13]. Conversely, linkers exceeding 20 atoms often exhibit decreased activity attributed to entropic penalties associated with ternary complex stabilization [16].

The relationship between linker flexibility and degradation efficiency demonstrates equally complex behavior patterns that depend on the specific conformational requirements of individual ternary complexes [14] [15]. Highly flexible polyethylene glycol-based linkers generally provide superior degradation activity compared to rigid alternatives, presumably due to their ability to accommodate diverse protein orientations during ternary complex formation [14]. However, excessive flexibility can also result in reduced binding cooperativity and decreased ternary complex stability [15].

Molecular dynamics simulations provide detailed insights into the conformational behavior of linkers within ternary complexes and their impact on protein-protein interaction stability [15] [17]. These computational studies reveal that linker flexibility enables conformational sampling that facilitates optimal protein positioning for ubiquitination, while excessive rigidity constrains the system to potentially suboptimal arrangements [15]. The balance between flexibility and constraint represents a key optimization parameter that must be tailored to individual ternary complex geometries [17].

Experimental validation of linker length and flexibility effects requires systematic synthesis and evaluation of comprehensive conjugate libraries [9] [16]. Direct-to-biology screening platforms enable rapid assessment of structure-activity relationships across large parameter spaces, facilitating the identification of optimal linker characteristics with reduced synthetic burden [9]. These high-throughput approaches generate extensive datasets that inform both immediate optimization efforts and broader design principles for future conjugate development [16].

Attachment Point Geometry for Productive Ternary Complex Formation

The geometric positioning of linker attachment points on both the E3 ligase ligand and target protein ligand components critically determines the spatial accessibility required for productive ternary complex assembly [18] [19]. Rational selection of attachment points requires detailed understanding of protein-ligand binding modes, protein-protein interaction interfaces, and the conformational constraints imposed by linker connectivity [2] [19].

Crystallographic analysis of ternary complexes provides direct structural evidence for the geometric requirements of successful attachment point selection [19] [18]. Studies of diverse ternary complex structures demonstrate that attachment points must be positioned to allow simultaneous binding of both ligand components while maintaining favorable protein-protein contacts [19]. Suboptimal attachment point geometry results in steric clashes, reduced binding cooperativity, or complete inability to form stable ternary complexes [18].

The spatial relationship between attachment points and protein-protein interaction interfaces represents a critical design consideration that influences both ternary complex stability and degradation kinetics [18] [20]. Attachment points located too close to protein-protein contact regions can interfere with essential stabilizing interactions, while points positioned too far from the interface may fail to promote productive protein positioning [20]. Optimal attachment point selection requires careful analysis of protein surface topology and identification of regions that provide linker access without disrupting critical binding interactions [19].

Computational modeling approaches, including protein-protein docking and molecular dynamics simulations, enable systematic evaluation of attachment point geometry effects on ternary complex formation [2] [21]. These methods can predict the spatial compatibility of different attachment point combinations and identify configurations most likely to support stable ternary complex assembly [21]. Integration of computational predictions with experimental validation provides a comprehensive approach to attachment point optimization [17].

The influence of attachment point geometry extends beyond simple spatial considerations to include effects on protein conformational dynamics and allosteric communication [22] [20]. Molecular dynamics studies reveal that linker attachment can induce conformational changes in both protein components that either facilitate or hinder productive protein-protein interactions [22]. Understanding these dynamic effects requires sophisticated computational analysis combined with experimental validation of predicted ternary complex structures [20].

Computational Modeling Approaches for Conjugate Design

The application of computational modeling approaches to ligand-linker conjugate design has emerged as an essential component of rational drug discovery strategies, offering the potential to reduce empirical optimization requirements and accelerate the development of effective degraders [2] [11] [12]. These methods range from physics-based molecular simulations to machine learning approaches that can predict conjugate activity from structural features [10] [11].

Molecular dynamics simulations provide detailed atomic-level insights into the conformational behavior of conjugates within ternary complexes and their impact on protein-protein interaction stability [15] [17] [21]. These simulations can evaluate the effects of linker length, flexibility, and chemical composition on ternary complex dynamics, providing mechanistic understanding of structure-activity relationships [15]. Advanced simulation techniques, including enhanced sampling methods and free energy calculations, enable quantitative prediction of binding thermodynamics and kinetics [17].

Protein-protein docking approaches combined with linker modeling algorithms offer systematic methods for predicting ternary complex structures and evaluating the compatibility of different conjugate designs [2] [21] [23]. These methods typically involve initial docking of the target protein and E3 ligase followed by computational insertion of conjugate molecules to identify geometrically feasible ternary complex arrangements [21]. Refinement through molecular dynamics simulations can optimize these initial models and assess their stability [23].

Machine learning approaches, particularly deep neural networks, demonstrate increasing success in predicting conjugate degradation activity from molecular structure and protein sequence information [10] [11] [12]. These models can process complex multidimensional datasets that include chemical structure, protein features, and experimental conditions to generate predictive correlations [10]. Graph-based neural networks show particular promise for capturing the complex structural relationships present in conjugate molecules [11] [12].

Integration of multiple computational approaches provides the most comprehensive framework for conjugate design, combining the mechanistic insights of physics-based methods with the predictive power of machine learning models [24] [11]. Ensemble approaches that incorporate diverse computational techniques can provide more robust predictions and identify potential failure modes that might be missed by individual methods [24]. The continued development of computational tools, combined with expanding experimental datasets, promises to further enhance the rational design capabilities for ligand-linker conjugates [12].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

469.19613360 g/mol

Monoisotopic Mass

469.19613360 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types